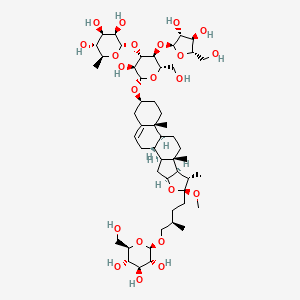
ポリフィリンVII
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Y-0166はポリフィリンファミリーに属し、肺がん、乳がん、大腸がん、子宮頸がん、肝細胞がん、骨肉腫など、様々な癌に対して強力な抗癌活性を示します .
2. 製法
合成経路と反応条件: ポリフィリンVIIは、通常、パリユンナンエンシスの根茎から抽出されます。抽出工程には、乾燥、粉砕、溶媒抽出など、いくつかの工程が含まれます。 粗抽出物は、次にクロマトグラフィー法を用いて精製され、this compoundが単離されます .
工業生産方法: this compoundの工業生産には、パリユンナンエンシスの大規模栽培、それに続くラボ環境で使用されるものと同様の抽出および精製プロセスが含まれます。 高純度および高収率を確保するために、高度なクロマトグラフィー技術および高速液体クロマトグラフィー(HPLC)が用いられます .
科学的研究の応用
Polyphyllin VII has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of natural products and their derivatives.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential as an anticancer agent due to its strong activity against various carcinomas.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
ポリフィリンVIIは、以下を含む複数のメカニズムを通じてその効果を発揮します。
アポトーシスの誘導: アポトーシス経路を活性化することで、癌細胞のプログラムされた細胞死を誘導します。
細胞増殖の阻害: 細胞周期の進行を妨げることで、癌細胞の増殖と増殖を阻害します。
分子標的と経路: this compoundは、ミトコンドリア経路など、様々な分子経路を標的として、その抗癌効果を発揮します.
生化学分析
Biochemical Properties
PP7 interacts with various enzymes, proteins, and other biomolecules. It has been found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE 2) and downregulate the protein and mRNA expressions of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and enzymes (inducible NO synthase [iNOS], cyclooxygenase-2 [COX-2], and Matrix metalloproteinase-9 [MMP-9]) .
Cellular Effects
Polyphyllin VII has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress the NF-κB and MAPKs pathways .
Molecular Mechanism
The molecular mechanism of action of Polyphyllin VII involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by suppressing the NF-κB and MAPKs pathways .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Polyphyllin VII has been observed to reduce the production of NO and PGE 2 and downregulate the protein and mRNA expressions of pro-inflammatory cytokines and enzymes in LPS-induced RAW264.7 cells .
Dosage Effects in Animal Models
The effects of Polyphyllin VII vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that Polyphyllin VII is involved in are not fully clarified yet. It has been found to suppress the NF-κB and MAPKs pathways .
Transport and Distribution
It has been found to be predominantly distributed in the liver and lungs .
準備方法
Synthetic Routes and Reaction Conditions: Polyphyllin VII is typically extracted from the rhizomes of Paris yunnanensis. The extraction process involves several steps, including drying, grinding, and solvent extraction. The crude extract is then purified using chromatographic techniques to isolate Polyphyllin VII .
Industrial Production Methods: Industrial production of Polyphyllin VII involves large-scale cultivation of Paris yunnanensis, followed by extraction and purification processes similar to those used in laboratory settings. Advanced chromatographic techniques and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
化学反応の分析
反応の種類: ポリフィリンVIIは、以下を含む様々な化学反応を受けます。
酸化: this compoundは酸化されて、様々な誘導体を生成することができます。
還元: 還元反応は、this compoundの官能基を変性させることができます。
置換: 置換反応は、this compound分子に新しい官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が改変されたthis compoundの様々な誘導体が含まれ、これらは異なる生物活性を示す可能性があります .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
化学: 天然物とその誘導体の研究における基準化合物として使用されます。
生物学: 細胞プロセスと経路への影響について調査されています。
医学: 様々な癌に対して強力な活性を示すことから、抗癌剤としての可能性が探求されています。
類似化合物との比較
ポリフィリンVIIは、その強力な抗癌活性により、そのファミリーメンバーの中でユニークです。類似の化合物には以下が含まれます。
ポリフィリンI: 抗癌特性を持つポリフィリンファミリーの別のメンバー。
ポリフィリンII: 抗菌および抗癌活性で知られています。
ポリフィリンVI: 抗癌および抗炎症特性を示します。
This compoundは、他のポリフィリンと比較して、より高い効力とより広い抗癌活性のスペクトルを持つため、際立っています .
生物活性
The compound identified as (2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule notable for its diverse biological activities. This article explores its pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound's structure consists of multiple hydroxyl groups and a complex carbon framework that contributes to its biological activity. Its IUPAC name indicates a high degree of stereochemical complexity which is crucial for its interaction with biological targets.
Biological Activities
-
Antioxidant Activity :
- The compound exhibits significant antioxidant properties attributed to its hydroxyl groups which can scavenge free radicals and reduce oxidative stress in cells. Studies have shown that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .
- Antimicrobial Effects :
- Anti-inflammatory Properties :
-
Anticancer Potential :
- Preliminary research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Natural Products investigated the antioxidant capacity of structurally similar compounds to our target molecule. Results indicated a strong correlation between hydroxyl group presence and antioxidant activity measured through DPPH radical scavenging assays.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 3: Anti-inflammatory Mechanism
Research published in Phytotherapy Research explored the anti-inflammatory effects of the compound in a mouse model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers following treatment with the compound .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40-,41-,42+,43+,44+,45-,46+,47+,48+,49+,50+,51+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHYVTIBXQFLKG-UAOMXDAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O[C@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














